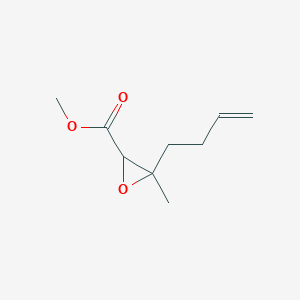
N-Butyl-N,N-dioctyloctan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N,N-dioctyloctan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound is particularly interesting due to its unique structure, which includes a butyl group and two octyl groups attached to an aminium ion, paired with an iodide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dioctyloctan-1-aminium iodide typically involves the quaternization of N,N-dioctylamine with butyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dioctylamine+Butyl iodide→N-Butyl-N,N-dioctyloctan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N,N-dioctyloctan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for iodide to nitrate exchange) and sodium hydroxide (for iodide to hydroxide exchange).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with silver nitrate would yield N-Butyl-N,N-dioctyloctan-1-aminium nitrate.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N,N-dioctyloctan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of N-Butyl-N,N-dioctyloctan-1-aminium iodide is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as a disinfectant and in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
Uniqueness
N-Butyl-N,N-dioctyloctan-1-aminium iodide is unique due to the presence of the butyl group, which can influence its solubility and reactivity compared to its methyl counterparts. The iodide ion also imparts different physicochemical properties compared to bromide or chloride ions.
Eigenschaften
CAS-Nummer |
39840-64-7 |
|---|---|
Molekularformel |
C28H60IN |
Molekulargewicht |
537.7 g/mol |
IUPAC-Name |
butyl(trioctyl)azanium;iodide |
InChI |
InChI=1S/C28H60N.HI/c1-5-9-13-16-19-22-26-29(25-12-8-4,27-23-20-17-14-10-6-2)28-24-21-18-15-11-7-3;/h5-28H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XVKMTXQSONDPCK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](CCCC)(CCCCCCCC)CCCCCCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
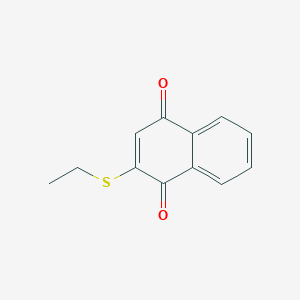

![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

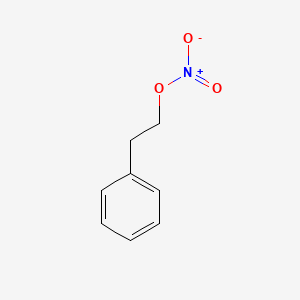
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
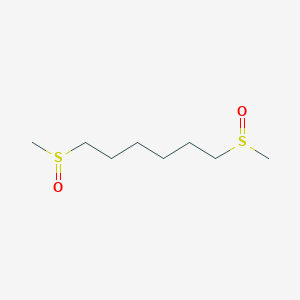
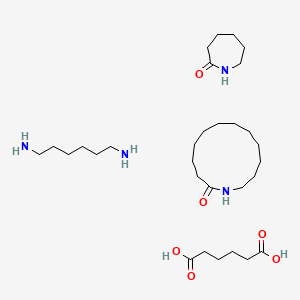
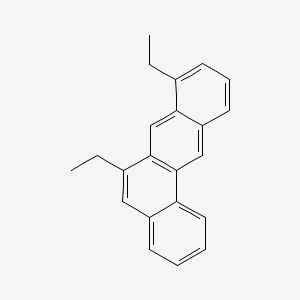
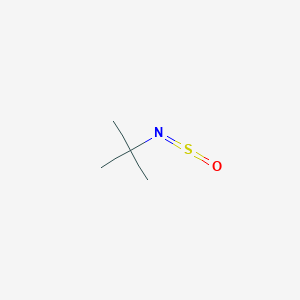
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)
